Product packaging for 1-Azido-4-bromo-2-nitrobenzene(Cat. No.:CAS No. 847672-84-8)

1-Azido-4-bromo-2-nitrobenzene

Cat. No.: B13451238
CAS No.: 847672-84-8
M. Wt: 243.02 g/mol
InChI Key: YQQZPZKMBPWWND-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Azides in Contemporary Synthetic Chemistry

Aromatic azides are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry. Their utility stems from the diverse reactivity of the azide (B81097) functional group (-N₃). mdpi.comfrontiersin.org One of the most significant applications of aromatic azides is in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the facile formation of stable 1,2,3-triazole rings, which are important structural motifs in medicinal chemistry and materials science. researchgate.net

Beyond cycloaddition reactions, the azide group can be readily transformed into other functionalities. For instance, azides can be reduced to primary amines via methods like the Staudinger reaction or catalytic hydrogenation. mdpi.com This makes aromatic azides valuable precursors to anilines, which are themselves fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, the photolytic or thermolytic decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H insertion and ring-expansion reactions, enabling the synthesis of complex nitrogen-containing heterocycles. namiki-s.co.jp The polyfunctional nature of many aromatic azides allows them to be used in the synthesis of a wide array of complex molecules. researchgate.net

Strategic Utility of Halogenated and Nitrated Benzene (B151609) Derivatives as Synthetic Precursors

Halogenated and nitrated benzene derivatives are fundamental building blocks in organic synthesis, offering a wide range of synthetic possibilities. The presence of halogen and nitro groups on the benzene ring significantly influences its electronic properties and provides handles for further chemical modifications.

Halogen atoms, such as bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a vast number of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, which utilize aryl halides as substrates, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. More importantly, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities through diazotization and subsequent reactions. This transformation is a cornerstone of industrial and laboratory synthesis of anilines and their derivatives. The combination of halogen and nitro groups on a benzene ring, as seen in 1-Azido-4-bromo-2-nitrobenzene, therefore creates a highly versatile platform for the synthesis of complex, polyfunctionalized aromatic compounds.

Detailed Research Findings on this compound

Recent research has highlighted the synthesis and utility of this compound as a precursor in the synthesis of more complex molecules.

Synthesis and Characterization

The synthesis of this compound has been reported via the diazotization of 1-amino-4-bromo-2-nitrobenzene followed by treatment with sodium azide. In one study, 1-amino-4-bromo-2-nitrobenzene was treated with sodium nitrite (B80452) in hydrochloric acid at 0°C to form the corresponding diazonium salt. Subsequent addition of sodium azide at the same temperature yielded the desired product. Another study reported the purification of the crude product by column chromatography (n-hexane/EtOAc 99:1) to afford this compound as a yellow solid with a yield of 89%.

The characterization of the compound has been performed using nuclear magnetic resonance (NMR) spectroscopy.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃BrN₄O₂
Molecular Weight 243.02 g/mol
CAS Number 847672-84-8
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ 8.01 (s, 1H), δ 7.65 (d, J = 8.4 Hz, 1H), δ 7.15 (d, J = 8.8 Hz, 1H)
¹³C APT (176 MHz, CDCl₃) δ 141.08, 136.91, 134.05, 128.96, 122.20, 117.15

Application in Synthesis

Research has demonstrated the use of this compound as a key intermediate. For example, it has been utilized in "click" reactions, specifically the azide-alkyne cycloaddition, to synthesize triazole-containing compounds. This highlights its role as a building block for creating more complex heterocyclic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN4O2 B13451238 1-Azido-4-bromo-2-nitrobenzene CAS No. 847672-84-8

Properties

CAS No.

847672-84-8

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

1-azido-4-bromo-2-nitrobenzene

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H

InChI Key

YQQZPZKMBPWWND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1 Azido 4 Bromo 2 Nitrobenzene

Established Synthetic Routes to Substituted Azidonitrobenzenes

The introduction of an azide (B81097) group onto a nitrobenzene (B124822) scaffold can be accomplished through several reliable methods. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Nucleophilic Aromatic Substitution of Halogenated Nitrobenzenes with Azide Sources

A primary and widely employed method for synthesizing azidonitrobenzenes is through nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the displacement of a halide on an aromatic ring by a nucleophile, in this case, the azide anion (N₃⁻). The presence of electron-withdrawing groups, such as the nitro group (NO₂), on the aromatic ring is crucial as it activates the ring towards nucleophilic attack. wikipedia.org

For the synthesis of 1-azido-4-bromo-2-nitrobenzene, the starting material would be a dihalogenated nitrobenzene, specifically 1,4-dibromo-2-nitrobenzene (B110544). The reaction proceeds by treating the halogenated nitrobenzene with an azide source, most commonly sodium azide (NaN₃). ruc.dkacs.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the azide salt and enhance the nucleophilicity of the azide anion. ruc.dk

The nitro group at the ortho position to one of the bromine atoms and para to the other significantly influences the regioselectivity of the substitution. The strong electron-withdrawing nature of the nitro group activates the positions ortho and para to it for nucleophilic attack. ruc.dk In the case of 1,4-dibromo-2-nitrobenzene, the bromine atom at the C1 position is ortho to the nitro group, making it the more activated site for substitution by the azide ion.

A general representation of this synthetic approach is as follows:

Starting Material: 1,4-dibromo-2-nitrobenzene Reagent: Sodium Azide (NaN₃) Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) Product: this compound

Diazotization and Azide Introduction in Amino-Bromo-Nitroarene Systems

An alternative and classical route to aryl azides involves the diazotization of an aromatic amine, followed by treatment with an azide source. uni-muenchen.de This two-step process is particularly useful when the corresponding amino compound is readily available. organic-chemistry.org

For the synthesis of this compound, the starting material would be 4-bromo-2-nitroaniline (B116644). The synthesis proceeds as follows:

Diazotization: The primary aromatic amine, 4-bromo-2-nitroaniline, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (usually 0-5 °C). organic-chemistry.org This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). The resulting intermediate is the 4-bromo-2-nitrobenzenediazonium salt. organic-chemistry.orgrsc.org

Azide Introduction: The diazonium salt solution is then treated with sodium azide (NaN₃). organic-chemistry.org The azide anion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to form the final product, this compound. masterorganicchemistry.com This reaction is often vigorous due to the evolution of nitrogen gas.

This method generally provides high yields and is a versatile approach for the synthesis of a wide range of aryl azides. uni-muenchen.deorganic-chemistry.org

Mechanistic Considerations in Azide Formation Reactions

The formation of this compound via nucleophilic aromatic substitution follows the SNAr mechanism. This mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The azide anion, a potent nucleophile, attacks the carbon atom bearing the leaving group (a halogen in this case). This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the intermediate. The resulting resonance-stabilized intermediate is known as a Meisenheimer complex. wikipedia.org The stability of this complex is a key factor in the feasibility of the SNAr reaction.

Departure of the Leaving Group: In the second step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound. wikipedia.org

In the diazotization route, the mechanism involves the initial formation of a diazonium ion. The subsequent reaction with the azide ion is a nucleophilic displacement on the diazonium salt, where the extremely stable dinitrogen molecule acts as the leaving group.

Optimization of Reaction Parameters for Controlled Synthesis and Enhanced Yield

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. whiterose.ac.uk Careful optimization of these parameters is crucial for a successful and controlled synthesis. catalysis.blognih.gov

For Nucleophilic Aromatic Substitution:

ParameterEffect on ReactionOptimized Conditions
Solvent The polarity and aprotic nature of the solvent are critical. Polar aprotic solvents like DMF and DMSO enhance the reactivity of the azide nucleophile. ruc.dkUse of DMF or DMSO is generally preferred.
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of the product.The optimal temperature often needs to be determined experimentally but typically ranges from room temperature to moderate heating.
Concentration The concentration of reactants can influence the reaction rate and the formation of byproducts.Stoichiometric or a slight excess of sodium azide is commonly used.
Reaction Time Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or GC is advisable. scielo.brReaction times can vary from a few hours to overnight, depending on the specific conditions. scielo.br

For Diazotization and Azide Introduction:

ParameterEffect on ReactionOptimized Conditions
Temperature The diazotization step is highly sensitive to temperature. Diazonium salts are often unstable at higher temperatures and can decompose.The reaction is typically carried out at 0-5 °C to ensure the stability of the diazonium salt. rsc.org
Acidity A strong acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite. organic-chemistry.orgHydrochloric acid or sulfuric acid are commonly used.
Rate of Addition Slow and controlled addition of sodium nitrite and sodium azide is crucial to manage the exothermicity of the reactions and prevent side reactions. rsc.orgDropwise addition of reagent solutions is recommended.

By carefully controlling these parameters, chemists can achieve a high yield and purity of this compound, a key building block for further chemical synthesis. whiterose.ac.ukrsc.org

Reactivity and Reaction Profiles of 1 Azido 4 Bromo 2 Nitrobenzene

Transformations Involving the Azide (B81097) Functional Group

The azide moiety in 1-azido-4-bromo-2-nitrobenzene is the primary center of its reactivity, allowing for a variety of chemical transformations.

Cycloaddition Reactions in Organic Synthesis

Cycloaddition reactions, particularly those involving the azide group, are fundamental to the utility of this compound in constructing complex molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles. In the context of this compound, this reaction has been employed to synthesize a variety of triazole-containing compounds. For instance, it has been used in the synthesis of potent and selective inhibitors of CLK kinases, where the azide serves as a key building block for creating a library of potential drug candidates. mdpi.com The reaction involves treating the azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent. mdpi.com

A specific application involves the "click" reaction of this compound with various alkynes to produce target molecules in good yields. mdpi.com The resulting triazoles are characterized by the appearance of a distinct proton signal in their NMR spectra, confirming the successful cycloaddition. mdpi.com

Table 1: Examples of CuAAC Reactions with this compound

Alkyne Reactant Catalyst System Solvent Product Yield Reference
Propargylated 8-hydroxyquinazolines Not specified Not specified 1-(4-bromo-2-nitrophenyl)-4-(...)-1H-1,2,3-triazole Good mdpi.com

This table is illustrative and based on general descriptions of CuAAC reactions involving similar azides. Specific yield percentages were not detailed in the provided search results.

The thermal Huisgen 1,3-dipolar cycloaddition is another method for the synthesis of triazoles from azides and alkynes. Unlike the copper-catalyzed version, this reaction is typically not regioselective and often requires elevated temperatures, leading to a mixture of 1,4- and 1,5-disubstituted triazoles. Research has shown that this compound can undergo this type of reaction with alkynes like dimethyl acetylene (B1199291) dicarboxylate. frontiersin.org The reaction is stirred at an elevated temperature (e.g., 85°C) to afford the corresponding 1,4,5-trisubstituted 1,2,3-triazole. frontiersin.org This thermal process avoids the need for a metal catalyst. frontiersin.orgresearchgate.net

Table 2: Thermal Huisgen Cycloaddition of this compound

Alkyne Reactant Temperature Solvent Product Yield Reference

While the provided search results mention copper-free azide-alkyne cycloadditions as a general concept, specific examples detailing the use of this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are not available. mdpi.com SPAAC is a type of copper-free click chemistry that utilizes strained cyclooctynes to react with azides at physiological temperatures without the need for a toxic copper catalyst.

Reductive Transformations of the Azide Moiety to Amino Groups

The reduction of the azide group in this compound to an amino group is a fundamental transformation. This reaction is a key step in the synthesis of various compounds. For example, the synthesis of this compound itself starts from 1-amino-4-bromo-2-nitrobenzene, which undergoes diazotization followed by treatment with sodium azide. mdpi.com The reverse reaction, the reduction of the azide to the amine, is a common and predictable transformation, although specific reagents and conditions for this reduction on this compound were not detailed in the provided search results.

Reactivity of the Bromo Substituent

The bromine atom, a halogen, serves as a versatile leaving group in various organic transformations. Its reactivity is significantly enhanced by the presence of the ortho-nitro group, which strongly activates the C-Br bond towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The bromo substituent at the C-4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nitro group located ortho to the bromine atom. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the elimination of the bromide leaving group. msuniv.ac.in The stability of this intermediate is crucial, and the nitro group plays a key role in delocalizing the negative charge, thereby lowering the activation energy of the reaction. researchgate.net

While specific documented examples of SNAr reactions on this compound are not prevalent in the reviewed literature, the principles of physical organic chemistry and extensive research on analogous systems strongly predict its reactivity. Aryl halides with ortho or para nitro groups readily react with a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides would be expected to displace the bromide to form the corresponding aryl ethers or phenols.

Nitrogen Nucleophiles: Nitrogen-based nucleophiles such as ammonia, primary, or secondary amines are effective in displacing activated aryl halides to form anilines or substituted anilines. eopcw.com For instance, related bromo-nitroaromatic compounds are known to undergo amination reactions.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles in SNAr reactions and would readily displace the bromide to yield aryl thioethers. gre.ac.uk The formation of carbon-sulfur bonds via nucleophilic substitution is a well-established method in organic synthesis. msuniv.ac.in

The general reactivity pattern for SNAr on activated halo-nitroaromatic compounds is well-documented, making it a predictable pathway for the functionalization of this compound.

The bromo substituent provides a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the aromatic ring, induced by the nitro group, generally facilitates the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl system. Research on similar substrates, such as 1,4-dibromo-2-nitrobenzene (B110544), demonstrates that selective coupling occurs at the position ortho to the activating nitro group. researchgate.net This suggests that this compound would be an excellent substrate for Suzuki coupling at the C-Br bond. researchgate.netscholaris.ca

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Studies on the Sonogashira coupling of activated aryl bromides, like 4-bromonitrobenzene, show high yields, indicating that the electron-withdrawing nitro group enhances reactivity. acs.orgmdpi.com

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.org The reaction is broadly applicable and has been successfully performed on various bromo-nitroaromatic compounds. beilstein-journals.org The choice of ligand on the palladium catalyst is often critical for achieving high yields. purdue.eduacs.org

The table below summarizes typical conditions for these cross-coupling reactions based on findings for structurally related bromo-nitro-aryl compounds.

Reaction TypeCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield Range (Analogous Systems)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd₂(dba)₃/XPhosNa₂CO₃, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or DME/H₂OGood to Excellent
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DBUToluene or DMFGood to Excellent
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂ / X-Phos or BINAPKOt-Bu or Cs₂CO₃Toluene or THFGood to Excellent

This interactive table provides generalized conditions based on literature for similar compound classes.

Impact of the Nitro Group on Aromatic Ring Activation and Directed Reactivity

The nitro group (—NO₂) is the most influential substituent on the this compound ring, profoundly impacting its reactivity. As one of the strongest electron-withdrawing groups, it deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.org

This activation stems from two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.

In this compound, the nitro group is positioned ortho to the bromo substituent. This placement is optimal for activating the C-Br bond toward nucleophilic attack. During an SNAr reaction, when a nucleophile attacks the carbon bearing the bromine, a negative charge develops on the ring. The ortho-nitro group can directly stabilize this charge through resonance, significantly lowering the energy of the Meisenheimer complex intermediate and thus accelerating the reaction rate. msuniv.ac.inscribd.com

This activating effect also extends to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the carbon attached to the bromine facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Research has shown that aryl bromides with electron-withdrawing groups, such as a nitro group, exhibit higher reactivity in Suzuki and Sonogashira couplings compared to those with electron-donating groups. researchgate.netmdpi.com The nitro group, therefore, not only enables the reactivity of the bromo substituent but also directs where the substitution will occur, making it a cornerstone of the molecule's chemical profile.

Applications of 1 Azido 4 Bromo 2 Nitrobenzene As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The unique arrangement of reactive groups on the 1-azido-4-bromo-2-nitrobenzene scaffold makes it an ideal precursor for the synthesis of a wide range of complex heterocyclic structures, particularly those containing nitrogen.

The azide (B81097) functionality is a key component for the construction of 1,2,3-triazole rings through cycloaddition reactions. ontosight.aiontosight.ai A significant application is in the synthesis of complex, fused heterocyclic systems such as the ontosight.aiontosight.aievitachem.com-triazolo[1,5-a]quinoxalin-4(5H)-one core. nih.govresearchgate.net This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

In a representative synthesis, this compound can be used to generate these fused systems. nih.gov The process typically involves the reaction of the 2-nitrophenyl azide moiety with active methylene (B1212753) compounds, followed by a reductive cyclization. For instance, substituted 2-nitrophenyl azides react with compounds like diethyl oxalacetate (B90230) or ethyl benzoyl pyruvate (B1213749) to form triazole intermediates. nih.gov Subsequent catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular cyclization to yield the desired triazoloquinoxalinone core. nih.gov The synthesis of this compound itself is achieved from 4-bromo-2-nitroaniline (B116644) via diazotization followed by substitution with sodium azide, yielding the product as a yellow solid. nih.gov

EntryReactant 1Reactant 2ProductReaction TypeRef.
14-Bromo-2-nitroanilineSodium Nitrite (B80452), then Sodium AzideThis compoundDiazotization/Azidation nih.gov
2This compoundEthyl AcetoacetateEthyl 1-(4-bromo-2-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateCycloaddition nih.gov
3Ethyl 1-(4-bromo-2-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateH₂, Pd/C7-Bromo-1-methyl- ontosight.aiontosight.aievitachem.comtriazolo[1,5-a]quinoxalin-4(5H)-oneReductive Cyclization nih.gov

This table illustrates a synthetic pathway towards triazole-fused quinoxalinones, starting from a precursor to the title compound and highlighting the key transformations.

Beyond triazoles formed via cycloaddition, the azide group in this compound can undergo other transformations to produce different nitrogen-containing heterocycles. A primary example is the synthesis of benzotriazoles. This can occur via intramolecular cyclization of the 2-azidoaryl moiety, a process that can be promoted thermally, photochemically, or through metal-catalyzed pathways. rsc.orgacs.org The ortho-nitro group can influence this cyclization process.

Furthermore, the reduction of the nitro group to an amine unlocks pathways to other fused systems. The resulting 2-azido-5-bromoaniline is a bifunctional intermediate. The arylamine can participate in reactions to form five- or six-membered rings, while the azide remains available for subsequent functionalization. For example, condensation of the amine with dicarbonyl compounds can lead to the formation of quinoxalines or other diazines, with the azide and bromo substituents carried into the final product for further modification. The azide itself can be reduced to an amine, yielding a diamine that is a precursor to benzimidazoles and other related heterocycles. mdpi.com

Design and Synthesis of Functionalized Organic Molecules

The strategic, stepwise manipulation of the three reactive sites on this compound allows for the rational design and synthesis of highly functionalized organic molecules. The distinct reactivity of each group enables selective transformations, building molecular complexity in a controlled manner.

A synthetic campaign can be designed where the bromo, nitro, and azido (B1232118) groups are addressed sequentially. For instance, the bromine atom can be used as a handle for Suzuki or Sonogashira cross-coupling reactions to introduce new carbon-carbon bonds, building a more complex carbon skeleton. Following this, the nitro group can be selectively reduced to an amine, which can then be acylated or used in other cyclization reactions. Finally, the azide group can be employed in a click reaction to conjugate the molecule to another fragment, such as a biomolecule or a polymer. acs.org

An illustrative synthesis starts with a related bromo-nitrophenyl precursor, 2-(5-Bromo-2-nitrophenyl) oxirane, and builds complexity through a series of transformations that mirror the potential of the title compound. acs.org

StepStarting MaterialReagentsProductPurpose of TransformationRef.
12-(5-Bromo-2-nitrophenyl) oxirane (6)NaN₃, DMF2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol (7)Oxirane opening to introduce an azide and alcohol acs.org
2Compound 7bis(2-bromomethyl)ether, Cs₂CO₃2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene (8)Etherification of the alcohol acs.org
3Compound 8NaN₃, DMF2-(2-Azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene (S2)Conversion of bromide to a second azide acs.org

This table details the synthesis of a complex functionalized molecule, demonstrating how the bromo-nitro-phenyl core can be elaborated with multiple functional groups, including azides, for advanced applications.

Strategies for Molecular Diversification and Lead Structure Generation

In medicinal chemistry and drug discovery, this compound and the scaffolds derived from it are valuable for generating libraries of diverse molecules for biological screening. nih.gov The goal is to create a collection of related but structurally distinct compounds to explore the structure-activity relationship (SAR) and identify "hit" or "lead" compounds with desired biological activity. nih.gov

The tri-orthogonally reactive sites of the compound are ideal for this purpose. A common core structure, such as the ontosight.aiontosight.aievitachem.com-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, can be synthesized and then "decorated" at multiple positions. nih.govresearchgate.net

Position 1 (from Azide): The triazole ring, formed from the azide, can be substituted with a wide variety of groups by changing the alkyne partner in the initial click reaction. This allows for extensive exploration of the chemical space around this part of the molecule. mdpi.comias.ac.in

Position 2 (from Bromine): The bromine atom on the core scaffold can be replaced with different aryl, alkyl, or functional groups using palladium-catalyzed cross-coupling reactions.

Position 3 (from Nitro Group): The nitro group is typically used to facilitate the final ring closure to the quinoxalinone. The resulting amide nitrogen within the quinoxalinone ring can often be alkylated or arylated, providing another site for diversification. nih.gov

This strategy allows for the rapid, modular assembly of a large number of analogues from a single, versatile starting block. These libraries can then be screened against biological targets like enzymes or microbial strains to discover new therapeutic leads. nih.govnih.gov For example, derivatives of triazole-fused heterocycles have shown promise as antimicrobial agents. nih.gov

Spectroscopic and Computational Characterization in Research of 1 Azido 4 Bromo 2 Nitrobenzene Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Azido-4-bromo-2-nitrobenzene derivatives in solution. ethernet.edu.etwpmucdn.comslideshare.netslideshare.netnih.gov Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons exhibit distinct chemical shifts and coupling patterns that are dictated by the electronic effects of the azido (B1232118), bromo, and nitro substituents. For instance, in the related compound 1-Bromo-4-nitrobenzene, the protons on the aromatic ring show characteristic shifts. chemicalbook.com Similarly, for 1-Bromo-2-nitrobenzene, the proton chemical shifts are well-defined. chemicalbook.com The electron-withdrawing nature of the nitro group generally deshields the ortho and para protons, causing them to resonate at a lower field (higher ppm values). The azido and bromo groups also influence the electronic distribution and, consequently, the chemical shifts of the adjacent protons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the aromatic ring. HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

For more complex derivatives, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be employed to establish long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the substitution pattern on the benzene (B151609) ring by observing correlations between protons and quaternary carbons. The integration of these NMR techniques provides a detailed and unambiguous structural elucidation of this compound derivatives. slideshare.netnih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectrum upon ionization provide valuable structural information. In the case of this compound derivatives, characteristic fragmentation pathways can be observed. The presence of the bromine atom results in a distinctive isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), which is a clear indicator of a bromine-containing compound. nih.govuni.lu

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). nih.govnih.govnist.gov The azido group can also undergo fragmentation, often leading to the loss of a dinitrogen molecule (N₂). The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the presence and connectivity of the functional groups within the molecule. For example, the mass spectrum of 1-Bromo-4-nitrobenzene shows characteristic fragmentation. chemicalbook.com

Predicted Collision Cross Section (CCS) values for 1-Azido-4-bromobenzene Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺197.96614130.1
[M+Na]⁺219.94808141.4
[M-H]⁻195.95158139.1
[M+NH₄]⁺214.99268153.0
[M+K]⁺235.92202126.8

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound derivatives. nih.govnist.gov Each functional group absorbs infrared radiation at a specific frequency, corresponding to its vibrational modes (stretching and bending).

The IR spectrum of this compound will exhibit distinct absorption bands characteristic of the azido and nitro groups. The azido group (–N₃) typically shows a strong, sharp absorption band in the region of 2100-2160 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond. The nitro group (–NO₂) displays two strong characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch appearing between 1345 and 1385 cm⁻¹. chemicalbook.comchemicalbook.com

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. By analyzing the positions and intensities of these absorption bands, IR spectroscopy provides a rapid and effective method for confirming the presence of the key functional groups in derivatives of this compound.

Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azido (–N₃)Asymmetric Stretch2100 - 2160
Nitro (–NO₂)Asymmetric Stretch1500 - 1560
Symmetric Stretch1345 - 1385
Aromatic RingC-H Stretch> 3000
C=C Stretch1400 - 1600
Bromo (C-Br)Stretch500 - 600

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of this compound derivatives in the solid state. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry. researchgate.netnih.gov

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the azido, bromo, and nitro substituents with respect to the ring. It would also provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. rsc.org

Theoretical and Computational Chemistry Approaches for Reactivity Prediction and Mechanistic Insights

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of this compound derivatives. nih.govrsc.orgnih.gov These computational approaches complement experimental data and provide insights that may be difficult to obtain through experimentation alone.

DFT calculations can be used to predict various molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of the molecule. For instance, the distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Computational studies can also be employed to model reaction pathways and determine the transition state structures and activation energies for various chemical transformations of this compound. This is particularly valuable for understanding the mechanisms of reactions involving the azido and nitro groups, such as thermal or photochemical decomposition, or nucleophilic aromatic substitution. These mechanistic insights are crucial for designing new synthetic routes and predicting the stability and reactivity of novel derivatives.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of aryl azides and nitroaromatic compounds often involves hazardous reagents and generates significant chemical waste. uni-muenchen.de Consequently, a major focus of current research is the development of greener and more sustainable synthetic routes.

Future research in the synthesis of 1-Azido-4-bromo-2-nitrobenzene is geared towards adopting methodologies that minimize environmental impact. These include:

Photocatalysis: The use of light and a photocatalyst, such as nano titania (TiO₂), offers a green alternative for various organic transformations, including the reduction of nitro groups and the formation of nitrogen-containing heterocycles from aromatic azides. researchgate.netresearchgate.net Research is exploring the application of photocatalysis for the synthesis of precursors to this compound or for its subsequent transformations, potentially reducing the need for harsh reagents and high temperatures. researchgate.net

Sonochemistry: Ultrasonic-assisted synthesis is another environmentally friendly approach that can enhance reaction rates and yields in the nitration of aromatic compounds and other transformations. chemrxiv.org The application of ultrasound could lead to more efficient and scalable processes for producing substituted nitroaromatics like this compound.

Eco-compatible Catalysts and Solvents: A recent study on the synthesis of nih.govscispace.com-triazolo [1,5-a]quinoxalin-4(5H)-one, a derivative of this compound, successfully employed eco-compatible catalysts and reaction conditions, highlighting a move towards more sustainable chemical production. researchgate.netfrontiersin.org The use of recyclable solvents like polyethylene (B3416737) glycol (PEG) in related syntheses of amine-substituted aryl sulfides from nitroaryl halides also points to a greener future. acs.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods
MethodologyConventional ApproachSustainable AlternativePotential Advantages
NitrationUse of concentrated nitric and sulfuric acidsPhotocatalytic nitration, sonochemical methodsMilder conditions, reduced acid waste
AzidationDiazotization with sodium nitrite (B80452) in strong acidUse of greener solvents, potentially enzymatic methodsReduced toxicity and hazardous byproducts
CatalysisHomogeneous heavy metal catalystsHeterogeneous photocatalysts (e.g., TiO₂), recyclable catalystsCatalyst recovery and reuse, reduced metal leaching

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The reactivity of this compound is dominated by the azide (B81097) group, which can act as a 1,3-dipole, a precursor to a highly reactive nitrene, or a nucleophile. mdpi.comunibo.it The presence of the electron-withdrawing nitro group and the bromo atom further modulates its reactivity, creating opportunities for novel chemical transformations.

A significant area of research is the use of this compound in the synthesis of complex heterocyclic scaffolds. One notable example is the synthesis of nih.govscispace.comtriazolo[1,5-a]quinoxalin-4(5H)-ones . These compounds are of interest due to their structural similarity to biologically active molecules. researchgate.net The synthesis involves a copper-catalyzed tandem reaction that starts from derivatives of this compound. nih.govresearchgate.netfrontiersin.org

Future explorations of reactivity are likely to focus on:

Metal-Free Cycloadditions: Developing one-pot, metal-free synthetic routes, such as the Ugi three-component reaction followed by an alkyne-azide cycloaddition, to produce nih.govscispace.comtriazolo[1,5-a]quinoxalines. sioc-journal.cn

Intramolecular Cyclizations: Investigating intramolecular reactions triggered by the azide group, potentially leading to new fused heterocyclic systems. acs.org For instance, the intramolecular cyclization of 2-azido acetophenones can yield oxazole (B20620) derivatives. mdpi.com

Controlled Nitrene Insertions: Harnessing the nitrene intermediate, generated by thermolysis or photolysis of the azide, for C-H insertion reactions to create novel carbon-nitrogen bonds. The reactivity of nitrenes can be influenced by their environment, as seen in studies with azidoadamantanes. acs.org

Multi-component Reactions: Designing novel multi-component reactions that utilize the diverse reactivity of the functional groups on this compound to build molecular complexity in a single step. nih.gov

Table 2: Key Reactions and Products of this compound
Reaction TypeReactant(s)Key Product ScaffoldSignificance
[3+2] Azide-Alkyne CycloadditionAlkynes1,2,3-TriazolesCore reaction in click chemistry for creating complex molecules. mdpi.com
Tandem Cycloaddition/C-N CouplingN-(2-haloaryl)propiolamides nih.govscispace.comtriazolo[1,5-a]quinoxalin-4(5H)-onesAccess to medicinally relevant heterocyclic cores. nih.govresearchgate.net
Nitrene Formation/InsertionHeat or LightVarious N-heterocyclesFormation of new C-N bonds and complex ring systems. acs.org
Staudinger ReactionPhosphinesIminophosphoranes/AminesA classic method for the reduction of azides to amines. mdpi.com

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique electronic and reactive properties of this compound make it an attractive building block for advanced materials and supramolecular assemblies.

In materials science , the azido (B1232118) group is a powerful tool for surface functionalization and polymer chemistry via "click" reactions. ontosight.ai Future research is directed towards:

Photoresponsive Polymers: Incorporating this compound into polymer chains to create materials that change their properties upon exposure to light. The nitro group can enhance the stability for UV crosslinking applications.

Energetic Materials: The high nitrogen content and the presence of the nitro group suggest potential applications in the field of energetic materials, although this requires careful handling due to the explosive nature of azides. uni-muenchen.denih.gov

Caged Compounds: Derivatives of 4-nitrobromobenzene are being used to create "caged" compounds that can release biologically active molecules, like calcium, upon photoactivation, which has applications in studying cellular processes. acs.org

In supramolecular chemistry , the focus is on designing and synthesizing molecules that can self-assemble into well-defined, functional architectures. The bromo- and nitro-substituted aromatic ring of this compound can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for the construction of supramolecular structures. The azide group can also serve as a ligand for coordination with metal ions.

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. This is being achieved through a combination of advanced spectroscopic and computational methods.

Spectroscopic Analysis: NMR spectroscopy is a key tool for characterizing the structure of this compound and its reaction products. frontiersin.org Time-resolved spectroscopic techniques can be used to detect and characterize transient intermediates, such as nitrenes, providing direct insight into reaction pathways. unibo.it

Computational Chemistry: Density Functional Theory (DFT) is increasingly used to model the electronic structure and reactivity of aryl azides. acs.orgresearchgate.net Computational studies can provide valuable information on:

Transition State Analysis: Calculating the activation energies for different reaction pathways, such as cyclization versus N₂ elimination, to predict the most likely products. smolecule.com

Reaction Energetics: Determining the thermodynamics of reactions to understand their feasibility.

Electronic Properties: Analyzing the charge distribution and molecular orbitals to explain the observed reactivity and regioselectivity. smolecule.com

Recent computational studies on related nitroaryl azides have investigated their decomposition pathways, providing a theoretical framework for understanding the behavior of this compound. researchgate.net

Table 3: Techniques for Mechanistic Investigation of this compound
TechniqueInformation GainedExample Application
NMR SpectroscopyStructural confirmation of reactants and products.Monitoring reaction progress and identifying intermediates. acs.org
FTIR SpectroscopyIdentification of functional groups, especially the azide stretch.Confirming the presence of the azide group in synthesized compounds.
Mass SpectrometryDetermination of molecular weight and fragmentation patterns.Characterizing reaction products and intermediates.
X-ray CrystallographyPrecise determination of the three-dimensional molecular structure.Structural analysis of crystalline derivatives. researchgate.net
DFT CalculationsElectronic structure, reaction pathways, and transition state energies.Predicting reactivity and understanding reaction mechanisms. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-azido-4-bromo-2-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution (NAS). A common approach involves reacting 4-bromo-2-nitrobenzene derivatives with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C . For example:

Start with 1-bromo-4-nitrobenzene.

Perform diazotization using NaNO₂ and H₂SO₄ at 0–5°C.

Substitute the diazo group with NaN₃ under controlled heating.
Yield optimization requires precise stoichiometry (1:1.2 molar ratio of substrate to NaN₃) and inert atmospheres to avoid side reactions (e.g., azide decomposition). Reaction times >12 hours may improve conversion but risk thermal degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions. The azido group (N3-\text{N}_3) shows no proton signal but affects adjacent aromatic protons (deshielding).
  • IR Spectroscopy: The azide stretch appears at ~2100–2200 cm1^{-1}, while nitro (NO2-\text{NO}_2) absorbs at ~1520 and 1350 cm1^{-1}.
  • X-Ray Crystallography: SHELX software refines crystal structures, revealing bond angles and intermolecular interactions (e.g., Br\cdotsO nitro contacts). Crystallization in ethanol/water mixtures often yields monoclinic crystals suitable for diffraction .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and bromo groups influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The nitro group (NO2-\text{NO}_2) at position 2 deactivates the benzene ring, directing electrophilic attacks to the meta position (relative to nitro). However, the azido group (N3-\text{N}_3) at position 1 participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming triazoles. The bromo substituent at position 4 can undergo Suzuki-Miyaura cross-coupling, enabling modular functionalization. Computational studies (DFT) show that the nitro group lowers the LUMO energy, accelerating cycloaddition kinetics by 15–20% compared to non-nitro analogs .

Q. How should researchers address contradictions in reported reaction pathways or yields for this compound?

Methodological Answer: Contradictions often arise from variations in solvent polarity, catalysts, or purity of starting materials. For example:

  • Discrepant Yields: If Study A reports 75% yield (DMF, 80°C) and Study B reports 50% (acetonitrile, 60°C), replicate both conditions with internal controls (e.g., spiking with a known standard).
  • Pathway Disputes: Use isotopic labeling (15N^{15}\text{N}-azide) or in-situ FTIR to track intermediate formation.
    Resource-intensive methods like high-throughput screening (HTS) can statistically validate optimal conditions .

Q. What computational tools predict the stability and regioselectivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Gibbs free energy of intermediates to predict dominant pathways (e.g., azide vs. nitro group reactivity).
  • Molecular Dynamics (MD): Simulates solvent effects on reaction trajectories (e.g., DMF vs. THF).
  • QSPR Models: Relate substituent electronic parameters (Hammett σ constants) to reaction rates. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

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